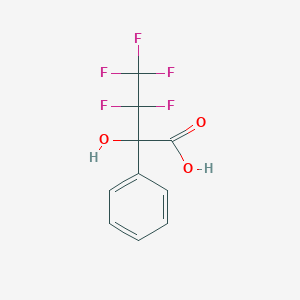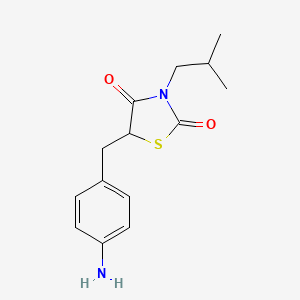
5-(4-Aminobenzyl)-3-isobutylthiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Aminobenzyl)-3-isobutylthiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminobenzyl)-3-isobutylthiazolidine-2,4-dione typically involves the reaction of 4-aminobenzylamine with isobutyl isothiocyanate, followed by cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds .
化学反应分析
Types of Reactions
5-(4-Aminobenzyl)-3-isobutylthiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolidine derivatives .
科学研究应用
5-(4-Aminobenzyl)-3-isobutylthiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 5-(4-Aminobenzyl)-3-isobutylthiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
相似化合物的比较
Similar Compounds
Similar compounds to 5-(4-Aminobenzyl)-3-isobutylthiazolidine-2,4-dione include:
- 4-Aminobenzyl alcohol
- 5-(4-Aminobenzyl)-1,3-thiazolidine-2,4-dione
- Benzyl isothiocyanate derivatives .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the thiazolidine ring with the 4-aminobenzyl and isobutyl groups. This structure provides specific chemical and biological properties that make it valuable for various applications, particularly in medicinal chemistry and material science .
属性
分子式 |
C14H18N2O2S |
|---|---|
分子量 |
278.37 g/mol |
IUPAC 名称 |
5-[(4-aminophenyl)methyl]-3-(2-methylpropyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H18N2O2S/c1-9(2)8-16-13(17)12(19-14(16)18)7-10-3-5-11(15)6-4-10/h3-6,9,12H,7-8,15H2,1-2H3 |
InChI 键 |
WJGWAWWXTFKIGQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C(=O)C(SC1=O)CC2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13713065.png)


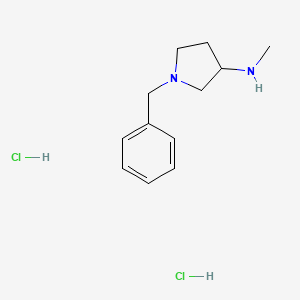

![3-(Boc-amino)-4-[4-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13713101.png)
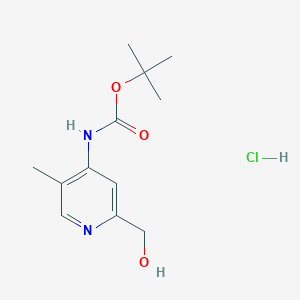

![1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea](/img/structure/B13713111.png)
![Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13713120.png)
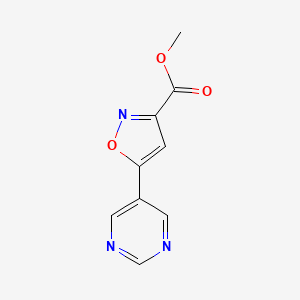
![1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime](/img/structure/B13713140.png)
